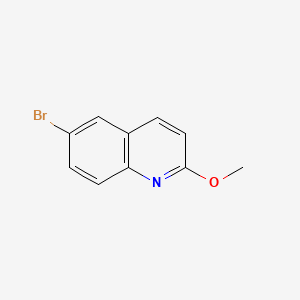

6-Bromo-2-methoxyquinoline

CAS No.: 99455-05-7

Cat. No.: VC2358194

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99455-05-7 |

|---|---|

| Molecular Formula | C10H8BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 6-bromo-2-methoxyquinoline |

| Standard InChI | InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |

| Standard InChI Key | KBTKKEMYFUMFSJ-UHFFFAOYSA-N |

| SMILES | COC1=NC2=C(C=C1)C=C(C=C2)Br |

| Canonical SMILES | COC1=NC2=C(C=C1)C=C(C=C2)Br |

Introduction

Chemical Identity and Basic Properties

Chemical Identification

6-Bromo-2-methoxyquinoline is a substituted quinoline derivative characterized by a bromine atom at the 6-position and a methoxy group at the 2-position. Its structural composition makes it valuable for various chemical transformations and pharmaceutical applications.

Table 1: Chemical Identification Parameters

| Parameter | Identification |

|---|---|

| CAS Number | 99455-05-7 |

| IUPAC Name | 6-bromo-2-methoxyquinoline |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| InChI Key | KBTKKEMYFUMFSJ-UHFFFAOYSA-N |

| SMILES Notation | COC1=NC2=C(C=C1)C=C(C=C2)Br |

Sources: Chemical identifiers and basic properties are documented in standardized chemical databases

Physical and Chemical Properties

The compound appears as a crystalline solid with specific physical characteristics relevant to its handling and application in laboratory settings.

Table 2: Physical and Chemical Properties

| Property | Description |

|---|---|

| Physical State | Crystalline solid |

| Melting Point | 87-89°C |

| Solubility | Soluble in organic solvents |

| GHS Classification | GHS07 (Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory irritation) |

| Precautionary Statements | P261-P280a-P304+P340-P305+P351+P338-P405-P501a |

Sources: Physical properties and safety information compiled from chemical databases and safety documentation

Structural Characteristics

Molecular Structure

6-Bromo-2-methoxyquinoline features a bicyclic aromatic structure with a pyridine ring fused to a benzene ring, forming the quinoline scaffold. The bromine substituent at position 6 and the methoxy group at position 2 create specific electronic and steric properties that influence its reactivity and applications.

The quinoline core provides aromatic stability while the specific substitution pattern enables targeted chemical modifications, particularly at the bromine position, which serves as an excellent site for various coupling reactions .

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 6-Bromo-2-methoxyquinoline. Research has utilized several analytical techniques to characterize this compound.

Table 3: Spectroscopic Characterization Methods

| Technique | Application and Findings |

|---|---|

| FTIR Spectroscopy | Identifies functional groups, notably the C-O-C stretching of the methoxy group and C=N of the quinoline |

| ¹H NMR Spectroscopy | Confirms hydrogen environments, including aromatic protons and methoxy group signal |

| ¹³C NMR Spectroscopy | Verifies carbon environments in the quinoline structure |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern |

| X-ray Diffraction | Provides definitive three-dimensional structure and crystal packing arrangement |

Sources: Spectroscopic data has been confirmed through crystallographic and conformational analyses in research studies

Synthesis Methods

Conventional Synthesis Routes

Multiple synthetic routes have been established for preparing 6-Bromo-2-methoxyquinoline, with varying efficiencies and starting materials.

Vilsmeier-Haack Reaction Pathway

A common approach involves a multi-step synthesis starting with an amidation reaction followed by the Vilsmeier-Haack reaction:

-

Formation of N-(4-bromophenyl)-3-phenylpropanamide via reaction between 3-phenylpropanoyl chloride and p-bromoaniline

-

Subsequent formylation and cyclization via Vilsmeier-Haack reaction to yield 3-benzyl-6-bromo-2-chloroquinoline

-

Methoxylation reaction of the chloroquinoline intermediate to form the target compound or its derivatives

Alternative Synthetic Route

Another documented method proceeds through:

-

Condensation of E-ethoxyacryloyl chloride with 4-bromoaniline to give an amide intermediate

-

Cyclization using concentrated sulfuric acid to yield 6-bromo-1H-quinolin-2-one

-

Treatment with phosphorus oxychloride to form 6-bromo-2-chloroquinoline

-

Replacement of the chlorine with a methoxy group using sodium methanolate

Flow Chemistry Applications

Recent developments have focused on transferring batch protocols to continuous flow systems, offering advantages in safety, efficiency, and scalability.

Table 4: Comparison of Batch vs. Flow Synthesis Parameters

| Step | Batch Conditions | Flow Conditions | Flow Advantages |

|---|---|---|---|

| Amidation | Standard conditions | 0.2ml microreactor, DMF solvent, DIPEA base, elevated temperature | 100% conversion in 5 seconds, enhanced safety for exothermic reaction |

| Vilsmeier-Haack | Extended reaction time | Acetonitrile solvent, 150°C, back pressure regulator | 78% conversion in 30 minutes |

| Methoxylation | Standard conditions | DMSO/MeOH solvent system | 100% conversion in 5 minutes |

Sources: Flow chemistry optimization parameters extracted from research on related synthesis pathways

Optimization Strategies

Research has demonstrated several optimization strategies for improving the synthesis of 6-Bromo-2-methoxyquinoline and its derivatives:

-

Solvent selection optimization for each reaction step

-

Temperature modulation to enhance reaction rates while maintaining selectivity

-

Use of microreactors to improve heat and mass transfer

-

Application of back-pressure regulators to enable superheated conditions

Biological Activity and Applications

Enzyme Inhibition Properties

6-Bromo-2-methoxyquinoline has been evaluated for its enzyme inhibitory potential, particularly against steroid 5α-reductases. These enzymes play critical roles in steroid metabolism and represent important targets for various therapeutic applications.

Research examining the structure-activity relationships of the compound and its derivatives has provided insights into their potential as enzyme inhibitors. The compound was tested against different types of 5α-reductases, including human type 1 (DU 145 cell line), human type 2 (prostate homogenates), and rat ventral prostate (type 1) .

Role in Drug Development

The most significant application of 6-Bromo-2-methoxyquinoline lies in its role as a precursor in pharmaceutical synthesis, particularly for tuberculosis treatments.

Table 5: Pharmaceutical Applications

| Application | Description | Significance |

|---|---|---|

| Intermediate in Bedaquiline Synthesis | Precursor for the production of bedaquiline and related compounds | Bedaquiline is an FDA-approved drug for multidrug-resistant tuberculosis (MDR-TB) |

| Scaffold for Derivative Development | Base structure for creating various functionalized quinolines | Enables development of compounds with modified pharmacological properties |

| Chemical Building Block | Starting material for diverse chemical transformations | Facilitates the synthesis of complex heterocyclic structures |

Sources: Pharmaceutical applications documented in synthesis and development research

Structure-Based Drug Design Applications

The structural features of 6-Bromo-2-methoxyquinoline make it valuable in structure-based drug design:

-

The bromine at position 6 serves as a site for further modifications via coupling reactions

-

The methoxy group at position 2 contributes to specific binding interactions

-

The quinoline scaffold provides a rigid framework that can be optimized for target binding

These characteristics have led to its exploration in developing compounds with enhanced pharmacological properties, including better solubility, bioavailability, and target selectivity .

Research Developments

Crystal Structure Analysis

Recent research has focused on elucidating the crystal structure of 6-Bromo-2-methoxyquinoline and its derivatives using X-ray diffraction techniques. These studies provide critical insights into the three-dimensional arrangement of the molecule, which influences its chemical behavior and biological interactions.

The crystallographic analysis reveals important structural parameters:

-

Bond lengths and angles within the quinoline ring system

-

Conformation of the methoxy group relative to the quinoline plane

-

Intermolecular interactions in the crystal lattice

Computational Studies

Density functional theory (DFT) calculations have been employed to further investigate the electronic properties of 6-Bromo-2-methoxyquinoline. These computational studies complement experimental data and provide additional insights into:

-

Molecular electrostatic potential surfaces

-

Frontier molecular orbital distributions (HOMO and LUMO)

-

Reactivity predictions based on electronic structure

-

Conformational preferences in different environments

The results of these calculations have demonstrated good agreement with experimental crystallographic data, validating the computational approaches and enhancing understanding of the compound's physicochemical properties .

Structure-Activity Relationship Studies

Investigations into the relationship between structural modifications and biological activity have yielded valuable insights for drug development. Research has examined how variations in substitution patterns affect:

-

Enzyme inhibition potency

-

Antimicrobial activity

-

Pharmacokinetic properties

-

Target selectivity

These studies have identified key structural features that are essential for biological activity, guiding the rational design of optimized derivatives with enhanced therapeutic potential .

Synthetic Applications and Derivatives

Key Derivatives

Several important derivatives of 6-Bromo-2-methoxyquinoline have been developed, with particular emphasis on compounds relevant to pharmaceutical applications.

Table 6: Important Derivatives and Their Applications

| Derivative | Structure Modification | Primary Application |

|---|---|---|

| 3-Benzyl-6-bromo-2-methoxyquinoline | Addition of benzyl group at position 3 | Key intermediate in bedaquiline synthesis |

| (6-Bromo-2-methoxyquinolin-3-yl)boronic acid | Addition of boronic acid at position 3 | Coupling partner in Suzuki-Miyaura reactions |

| 6-Aryl-substituted 2-methoxyquinolines | Replacement of bromine with aryl groups | Diverse biological activities including enzyme inhibition |

Sources: Derivative information compiled from multiple research sources

Cross-Coupling Applications

The bromine substituent at position 6 makes 6-Bromo-2-methoxyquinoline particularly valuable in various cross-coupling reactions:

-

Negishi-type coupling with 4-bromobenzamides to produce 6-aryl-substituted 2-methoxyquinolines

-

Potential applications in Suzuki-Miyaura couplings with boronic acids

-

Possible utility in Stille and Sonogashira reactions

These transformations provide access to diverse quinoline derivatives with tailored properties for specific applications .

| Classification Parameter | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Hazard Category | Skin Corrosion/Irritation Category 2 Serious Eye Damage/Eye Irritation Category 2 Specific Target Organ Toxicity - Single Exposure Category 3 |

Sources: Safety information compiled from chemical safety databases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume